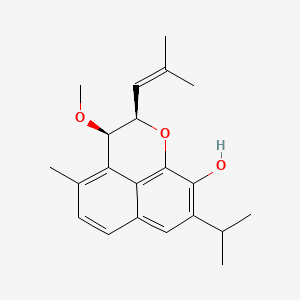

Prionidipene A

CAS No.:

Cat. No.: VC17986983

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26O3 |

|---|---|

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | (3R,4R)-4-methoxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |

| Standard InChI | InChI=1S/C21H26O3/c1-11(2)9-16-20(23-6)17-13(5)7-8-14-10-15(12(3)4)19(22)21(24-16)18(14)17/h7-10,12,16,20,22H,1-6H3/t16-,20+/m1/s1 |

| Standard InChI Key | TYJHRVUDEQUTSZ-UZLBHIALSA-N |

| Isomeric SMILES | CC1=C2[C@H]([C@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |

| Canonical SMILES | CC1=C2C(C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C)OC |

Introduction

Chemical Structure and Isolation

Prionidipene A belongs to the seco-abietane class of diterpenoids, distinguished by a rearranged carbon skeleton resulting from the cleavage of the C-4/C-5 bond in the abietane framework . Structural elucidation via nuclear magnetic resonance (NMR) and X-ray crystallography reveals a tetracyclic system with a fused γ-lactone ring and multiple oxygenated functional groups, including hydroxyl and ketone moieties . The compound’s molecular formula is , with a molecular weight of 330.42 g/mol .

Isolation of Prionidipene A typically involves ethanol extraction of Salvia prionitis roots, followed by chromatographic purification using silica gel and reversed-phase HPLC . Yield optimization remains a challenge, with current methods producing approximately 0.002% w/w from dried plant material . Structural analogs such as salvicine and sapriparaquinone are often co-isolated, necessitating advanced separation techniques to achieve >95% purity .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Prionidipene A | P-388 | 0.41 | Topoisomerase II inhibition |

| Salvicine | HL-60 | 4.6 | β1 integrin inactivation |

| Sapriparaquinone | MKN-28 | 0.3 | DNA intercalation |

Anti-Angiogenic Properties

Prionidipene A disrupts angiogenesis by inhibiting endothelial cell migration and capillary tube formation. At concentrations as low as 1.25 µM, it reduces human microvascular endothelial cell (HMEC) migration by 56%, with complete suppression observed at 5 µM . These effects are mediated through downregulation of basic fibroblast growth factor (bFGF) mRNA expression in tumor cells, impairing pro-angiogenic signaling .

Anti-Inflammatory Activity

In rat models of adriamycin-induced glomerulosclerosis, Prionidipene A significantly reduces biomarkers of inflammation, including serum BUN (35% decrease) and 24-hour urinary protein excretion (42% reduction) . These effects are attributed to modulation of the NF-κB pathway, which regulates pro-inflammatory cytokine production .

Mechanism of Action at the Molecular Level

Prionidipene A interacts with multiple cellular targets, as illustrated in Figure 1. Key mechanisms include:

-

Topoisomerase II Inhibition: By binding to the ATP pocket of topoisomerase II, Prionidipene A prevents DNA re-ligation, inducing double-strand breaks and apoptosis .

-

Integrin Modulation: The compound inactivates β1 integrin, impairing cell adhesion to extracellular matrix components like fibronectin .

-

Oxidative Stress Induction: Generation of reactive oxygen species (ROS) through quinone-mediated redox cycling contributes to mitochondrial dysfunction .

Figure 1: Molecular Targets of Prionidipene A

Comparative Analysis with Related Diterpenoids

Prionidipene A is structurally and functionally distinct from other diterpenoids in Salvia species. Table 2 highlights critical differences:

Table 2: Structural and Functional Comparison of Salvia-Derived Diterpenoids

Notably, the γ-lactone ring in Prionidipene A enhances its solubility and membrane permeability compared to non-seco abietanes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume